HMN-176

Descripción general

Descripción

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

HMN-176 se sintetiza a partir de su profármaco HMN-214. La preparación implica los siguientes pasos:

Síntesis de HMN-214: HMN-214 se sintetiza a través de una serie de reacciones químicas que involucran el acoplamiento de derivados de estilbazol con cloruro de metoxi bencenosulfonilo en condiciones específicas.

Conversión a this compound: HMN-214 luego se metaboliza in vivo para producir this compound.

Métodos de Producción Industrial

La producción industrial de this compound implica la síntesis a gran escala de HMN-214 seguida de su conversión a this compound a través de procesos metabólicos controlados. El proceso de producción asegura una alta pureza y rendimiento del compuesto final .

Análisis De Reacciones Químicas

Mechanisms of Action

HMN-176 exhibits a dual mechanism of action that contributes to its antitumor efficacy:

Cytotoxicity

This compound has demonstrated significant cytotoxic effects across various human tumor cell lines, including breast, ovarian, and non-small cell lung cancers. Its mean IC50 value is approximately 118 nM, indicating potent activity against these cancer types .

Inhibition of Drug Resistance

The compound also plays a crucial role in modulating drug resistance mechanisms:

-

MDR1 Expression Inhibition : this compound inhibits the expression of the MDR1 gene, which is associated with multidrug resistance in cancer cells. This inhibition occurs through interference with transcription factors such as NF-Y .

Interaction Studies

Research indicates that this compound can alter cellular environments to improve the effectiveness of other drugs:

Impact on Cellular Processes

Studies have noted that treatment with this compound leads to significant changes in cellular morphology and function:

-

Mitosis Interference : The compound inhibits mitosis by interfering with polo-like kinase-1 without significantly affecting tubulin polymerization .

Table 3: Effects on Cellular Morphology

| Concentration (µM) | Effect on Mitosis |

|---|---|

| 0.025 | Inhibits aster formation |

| 0.25 | Prevents spindle assembly |

| 2.5 | Increases mitotic duration |

Aplicaciones Científicas De Investigación

HMN-176 tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

HMN-176 ejerce sus efectos a través de múltiples mecanismos:

Arresto del Ciclo Celular: Causa el arresto del ciclo celular en la fase M al interrumpir los cuerpos polares del huso, lo que lleva a la inducción de la fragmentación del ADN.

Inhibición del Factor de Transcripción: This compound inhibe la unión del factor de transcripción NF-Y a su secuencia diana en el promotor del gen de multirresistencia, lo que reduce la expresión del gen.

Inducción de la Apoptosis: El compuesto induce la apoptosis a través de la activación de la caspasa-3 y la vía mitocondrial.

Comparación Con Compuestos Similares

HMN-176 se compara con otros compuestos similares para resaltar su singularidad:

Adriamicina: This compound es eficaz contra líneas celulares resistentes a la adriamicina al regular a la baja el gen de multirresistencia.

Taxol y Vincristina: This compound tiene una capacidad única para inhibir la nucleación de microtúbulos dependiente de centriolos, que no se observa con el taxol y la vincristina.

Lista de Compuestos Similares

- Cisplatino

- Adriamicina

- Etopósido

- Taxol

- Vincristina

Actividad Biológica

HMN-176 is a synthetic compound recognized for its potential as an antitumor agent, particularly in overcoming multidrug resistance in various cancer types. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy in different cancer models, and relevant case studies.

This compound operates primarily through two distinct mechanisms:

- Inhibition of Multidrug Resistance (MDR) : this compound has been shown to suppress the expression of the multidrug resistance gene (MDR1), which is often overexpressed in resistant cancer cell lines. Studies indicate that treatment with this compound results in a significant reduction in MDR1 mRNA and protein levels, thereby restoring sensitivity to conventional chemotherapeutics like Adriamycin .

- Disruption of Centrosome Function : this compound is classified as a first-in-class anticentrosome drug that interferes with microtubule assembly during mitosis. It inhibits the formation of centrosome-nucleated microtubules, leading to abnormal spindle formation and subsequent cell cycle arrest at the G2/M phase . This disruption is crucial for its antiproliferative effects against various tumor cell lines.

Efficacy in Cancer Models

Research has demonstrated the effectiveness of this compound across several cancer types:

- Ovarian Cancer : In a study involving K2 human ovarian cancer cells resistant to Adriamycin, this compound treatment significantly decreased the half-maximal inhibitory concentration (GI50) of Adriamycin by approximately 50% .

- Breast Cancer : this compound exhibited activity against 75% of breast cancer specimens tested, with notable efficacy at concentrations as low as 1.0 µg/ml .

- Non-Small Cell Lung Cancer : The compound showed effectiveness in 67% of non-small cell lung cancer specimens when treated with 10 µg/ml .

Table 1: Summary of this compound Efficacy Across Cancer Types

| Cancer Type | Specimens Tested | Response Rate (%) | Effective Concentration (µg/ml) |

|---|---|---|---|

| Ovarian | 7 | 57 | 10 |

| Breast | 8 | 75 | 1 |

| Non-Small Cell Lung | 6 | 67 | 10 |

Case Studies and Clinical Insights

Several studies have explored the clinical implications and safety profiles of this compound:

- Cell Line Studies : In vitro studies using A2780 and A2780cp ovarian carcinoma cell lines revealed significant alterations in gene expression associated with drug resistance when exposed to this compound. Notably, there was an upregulation of the tissue inhibitor matrix metalloproteinases gene (TIMP), suggesting a potential mechanism for overcoming drug resistance .

- Animal Models : In mouse xenograft models implanted with Adriamycin-resistant cells, oral administration of HMN-214 (the prodrug form) led to decreased MDR1 expression and enhanced sensitivity to chemotherapy .

- Phase I Clinical Trials : Preliminary clinical trials have indicated tumor stabilization and reduced serum tumor markers in patients receiving HMN-214, highlighting its potential for further development in solid tumors .

Propiedades

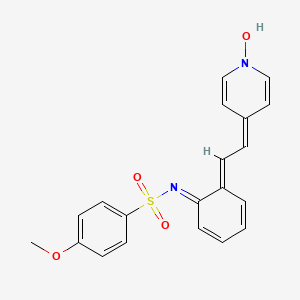

IUPAC Name |

(NE)-N-[(6E)-6-[2-(1-hydroxypyridin-4-ylidene)ethylidene]cyclohexa-2,4-dien-1-ylidene]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S/c1-26-18-8-10-19(11-9-18)27(24,25)21-20-5-3-2-4-17(20)7-6-16-12-14-22(23)15-13-16/h2-15,23H,1H3/b17-7+,21-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEJOKLXXLVMPR-STNHEDLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC=CC2=CC=C3C=CN(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=CC=C\C2=C/C=C3C=CN(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173529-10-7 | |

| Record name | HMN 176 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173529107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.